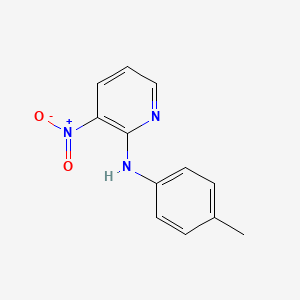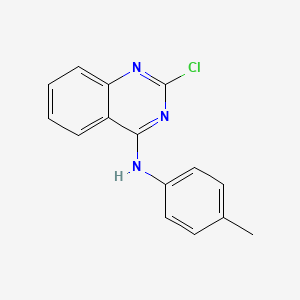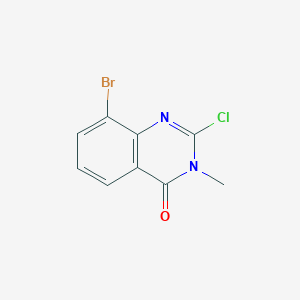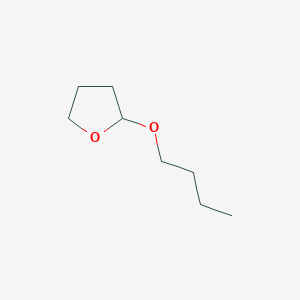
Furan, 2-(1,1-dimethylethoxy)tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Furan, 2-(1,1-dimethylethoxy)tetrahydro- can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
化学反応の分析
Furan, 2-(1,1-dimethylethoxy)tetrahydro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of different reduced products.
Substitution: Substitution reactions involving 2-butoxytetrahydrofuran can occur, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
科学的研究の応用
Furan, 2-(1,1-dimethylethoxy)tetrahydro- has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
作用機序
The mechanism by which 2-butoxytetrahydrofuran exerts its effects involves several molecular targets and pathways. It has been shown to bind to transcription factors such as heat shock factor 1 and DAF-16, which play crucial roles in proteostasis and stress response. By modulating these pathways, 2-butoxytetrahydrofuran can reduce protein aggregation, enhance autophagy, and improve cellular homeostasis. Additionally, it upregulates genes involved in fatty acid metabolism and glutathione synthesis, contributing to its antioxidative and neuroprotective effects .
類似化合物との比較
Furan, 2-(1,1-dimethylethoxy)tetrahydro- can be compared with other similar cyclic ether compounds, such as:
Tetrahydrofuran: A simpler cyclic ether that serves as a common solvent in organic chemistry.
2-Methoxytetrahydrofuran: Another cyclic ether with a methoxy group, which has different chemical properties and applications.
2-Ethoxytetrahydrofuran: Similar to 2-butoxytetrahydrofuran but with an ethoxy group instead of a butoxy group. The uniqueness of 2-butoxytetrahydrofuran lies in its specific substituent group, which imparts distinct chemical properties and biological activities compared to its analogs
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
2-butoxyoxolane |
InChI |
InChI=1S/C8H16O2/c1-2-3-6-9-8-5-4-7-10-8/h8H,2-7H2,1H3 |
InChIキー |
MATDIXOGHXOZDW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1CCCO1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
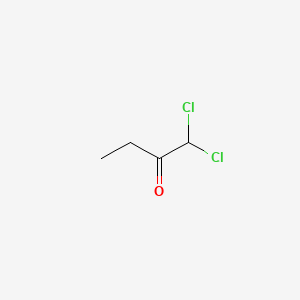
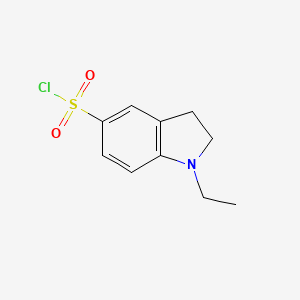
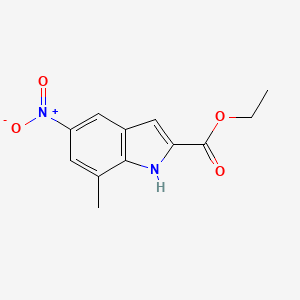
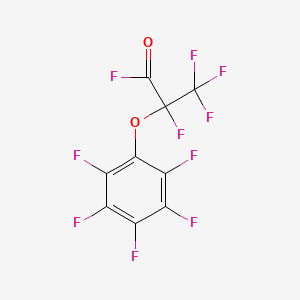
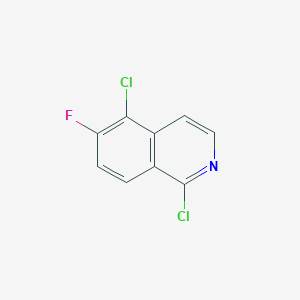
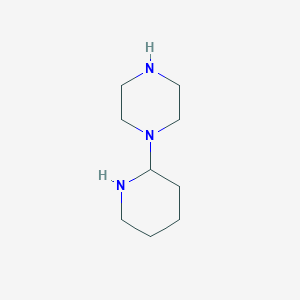


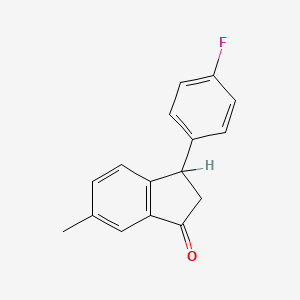
![4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE](/img/structure/B8771000.png)

